Ethanone, 2-chloro-1-(1-piperazinyl)-

Description

BenchChem offers high-quality Ethanone, 2-chloro-1-(1-piperazinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 2-chloro-1-(1-piperazinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

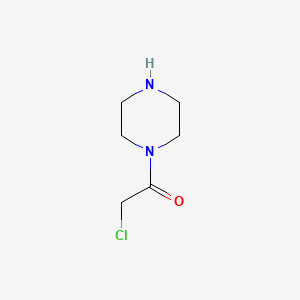

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVGVYYVPCQXSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Ethanone, 2-chloro-1-(1-piperazinyl)-" CAS number and molecular weight

The following technical guide details the properties, synthesis, and applications of Ethanone, 2-chloro-1-(1-piperazinyl)- , specifically focusing on its practical form as the hydrochloride salt, which is the standard for research and drug development due to stability constraints.[1][2]

Identity, Synthesis, and Application in Medicinal Chemistry[1][2][3][4]

Executive Summary

Ethanone, 2-chloro-1-(1-piperazinyl)- (commonly referred to as 1-(Chloroacetyl)piperazine ) is a bifunctional heterocyclic building block used extensively in the synthesis of pharmaceutical agents.[1][2] It serves as a critical "linker" molecule, introducing a piperazine pharmacophore via a chloroacetyl tether.[2]

Due to the high reactivity of the free secondary amine and the alkyl chloride within the same molecule, the free base is prone to intermolecular self-alkylation (polymerization). Consequently, it is almost exclusively manufactured, stored, and utilized as the hydrochloride salt .[2] This guide focuses on the hydrochloride form (CAS: 145222-00-0) as the primary reagent of interest.

Chemical Identity & Properties

The molecule features a piperazine ring mono-acylated with a 2-chloroacetyl group.[3][4] The remaining secondary amine provides a handle for further functionalization, while the chloromethyl group acts as an electrophile for alkylation reactions.[2]

| Property | Data |

| IUPAC Name | 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride |

| Common Synonyms | 1-(Chloroacetyl)piperazine HCl; N-(Chloroacetyl)piperazine hydrochloride |

| CAS Number | 145222-00-0 (HCl salt); Neutral form not typically isolated |

| Molecular Formula | C₆H₁₁ClN₂O[2][3][5] · HCl |

| Molecular Weight | 199.08 g/mol (Salt); 162.62 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, methanol; sparingly soluble in dichloromethane |

| Melting Point | >200 °C (Decomposes) |

| SMILES | ClCC(=O)N1CCNCC1.Cl |

Synthesis & Manufacturing Protocols

High-purity synthesis requires preventing the formation of the bis-acylated byproduct, 1,4-bis(chloroacetyl)piperazine .[2] Two primary methodologies are employed:

Method A: Selective Mono-Acylation (Direct Route)

Best for bulk industrial applications where downstream purification is robust.[1][2]

-

Reagents : Piperazine (5.0 eq), Chloroacetyl chloride (1.0 eq).

-

Solvent : Dichloromethane (DCM) or Chloroform at 0°C.

-

Protocol :

-

Dissolve excess piperazine in DCM to buffer the HCl generated.

-

Add chloroacetyl chloride dropwise over 2 hours at 0–5°C.

-

Critical Control : The excess piperazine competes for the acyl chloride, statistically favoring the mono-product.

-

Workup : Wash with water to remove piperazine salts. Acidify the organic layer with HCl gas/ether to precipitate the product.

-

Method B: Boc-Protection Route (High Purity/GMP)

Best for pharmaceutical development requiring >98% purity.[1][2]

-

Step 1 : React N-Boc-piperazine with chloroacetyl chloride and triethylamine (TEA) in DCM at 0°C.

-

Step 2 : Deprotect the Boc group using 4M HCl in Dioxane.

-

Result : Yields 1-(chloroacetyl)piperazine hydrochloride with no bis-acylated impurity.[1]

Figure 1: High-fidelity synthesis via Boc-protection strategy to avoid bis-alkylation byproducts.

Reactivity & Applications in Drug Design[1]

This molecule acts as a bifunctional electrophile-nucleophile precursor . In the salt form, the amine is latent (protected by protonation), allowing the chemist to react the alkyl chloride side first.[2]

Core Reaction Pathways[1][2]

-

S-Alkylation / O-Alkylation : The chloromethyl group is highly reactive toward thiols and phenols in the presence of a mild base (e.g., K₂CO₃).[1] This is used to tether the piperazine ring to aryl scaffolds.

-

N-Alkylation : After neutralizing the salt, the secondary amine can participate in reductive amination or nucleophilic aromatic substitution (SNAr).[1]

Case Study: Synthesis of Piperazine-Linked Hybrids

A common workflow involves reacting 1-(chloroacetyl)piperazine with a substituted phenol to create a phenoxy-acetamide linker, a motif found in various antihistamines and antipsychotic research candidates.[1][2]

Figure 2: Divergent synthesis pathway utilizing the chloroacetyl group for scaffold attachment followed by amine functionalization.[2]

Handling, Stability & Safety

Stability Profile

-

Hydroscopic Nature : The hydrochloride salt is hygroscopic. Store in a desiccator at room temperature.

-

Self-Alkylation Risk : Do not store the free base.[1] If the free base is generated in situ, use it immediately.[2] The secondary amine of one molecule will attack the alkyl chloride of another, leading to rapid polymerization.[2]

Safety Protocols

-

Hazard Class : Skin Corrosive (Category 1B), Skin Sensitizer.[2]

-

Mechanism : Chloroacetamides are potent alkylating agents capable of modifying cysteine residues in proteins, leading to contact dermatitis.[2]

-

PPE : Double nitrile gloves, lab coat, and eye protection are mandatory.[2] Handle only in a fume hood.

-

Decontamination : Spills should be treated with dilute ammonia or nucleophilic scavengers (e.g., thiosulfate) to quench the alkyl chloride before disposal.[2]

Analytical Characterization

To validate the identity of CAS 145222-00-0:

-

¹H NMR (DMSO-d₆) :

-

Mass Spectrometry (ESI+) :

References

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2757880, 1-(Chloroacetyl)piperazine hydrochloride. Retrieved from [Link]

-

Molaid . (2024).[1][2] Synthesis and Patent Landscape of N-chloroacetylpiperazine derivatives. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. N-chloroacetylpiperazine - CAS号 145222-00-0 - 摩熵化学 [molaid.com]

- 3. PubChemLite - 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone (C8H12Cl2N2O2) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone (C8H12Cl2N2O2) [pubchemlite.lcsb.uni.lu]

- 5. guidechem.com [guidechem.com]

Synthesis and characterization of "Ethanone, 2-chloro-1-(1-piperazinyl)-"

Topic: Synthesis and Characterization of Ethanone, 2-chloro-1-(1-piperazinyl)- (CAS: 14521-96-1) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The "Linchpin" Intermediate

Ethanone, 2-chloro-1-(1-piperazinyl)- (CAS: 14521-96-1), often referred to as N-(chloroacetyl)piperazine, represents a critical scaffold in medicinal chemistry. It serves as a bifunctional "linchpin," connecting a piperazine pharmacophore (common in antipsychotics, antihistamines, and kinase inhibitors) with an electrophilic handle for further elaboration.

However, this molecule presents a distinct synthetic challenge: it is a "Janus-faced" reagent . It possesses both a nucleophilic secondary amine and a highly electrophilic

This guide moves beyond generic textbook preparations to provide a field-proven, high-fidelity protocol that prioritizes purity over raw throughput , recommending the N-protection strategy as the "Gold Standard" for research applications.

Molecular Architecture & The "Dimerization Trap"

To successfully synthesize this target, one must understand the competing reactivities at play.

-

Site A (Electrophile): The carbon-chlorine bond is activated by the adjacent carbonyl, making it a potent alkylating agent (

susceptible). -

Site B (Nucleophile): The secondary amine of the piperazine ring is highly nucleophilic (

).

The Instability Mechanism: If the free base is generated in a concentrated solution, Site B of Molecule 1 attacks Site A of Molecule 2. This cascade creates linear polymers or stable cyclic dimers (diketopiperazines), rendering the batch useless.

Diagram 1: The Reactivity Landscape

Caption: The "Dimerization Trap" illustrates why the free base is transient and must be immediately converted to the stable Hydrochloride salt.

Strategic Synthesis: The "High-Fidelity" Route

While industrial processes may use direct acylation of excess piperazine (requiring complex purification), the recommended route for research and drug development is the Protective Group Strategy (Boc-Route) . This method eliminates the risk of bis-acylation and simplifies purification.

Why the Boc-Route?

-

Stoichiometric Control: Prevents the formation of

-bis(chloroacetyl)piperazine. -

Chemo-Selectivity: The Boc group is orthogonal to the chloroacetyl group.

-

Safety: Avoids the handling of large excesses of free piperazine (a sensitizer).

Diagram 2: Synthetic Workflow (Boc-Strategy)

Caption: The N-Boc synthesis route ensures mono-acylation and preserves the C-Cl bond during deprotection.

Detailed Experimental Protocol

Objective: Synthesis of 1-(Chloroacetyl)piperazine Hydrochloride (High Purity).

Safety Warning: Chloroacetyl chloride is a severe lachrymator and vesicant. Piperazine derivatives are potential sensitizers. All operations must be performed in a fume hood.

Phase A: Acylation

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add

-Boc-piperazine (10.0 mmol, 1.86 g) and Triethylamine (12.0 mmol, 1.67 mL) to anhydrous Dichloromethane (DCM) (50 mL). Cool the solution to 0°C using an ice bath. -

Addition: Dilute Chloroacetyl chloride (11.0 mmol, 0.88 mL) in 10 mL of DCM. Add this solution dropwise to the RBF over 20 minutes.

-

Why? Slow addition at low temperature suppresses exothermic side reactions.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup:

-

Wash with 1M citric acid (2 x 30 mL) to remove amine salts.

-

Wash with saturated

(30 mL) and brine. -

Dry over

, filter, and concentrate in vacuo. -

Result: White/Off-white solid (Intermediate:

-Boc-

-

Phase B: Deprotection (The Critical Step)

Note: Do NOT use catalytic hydrogenation (

-

Dissolution: Dissolve the intermediate from Phase A in 1,4-Dioxane (10 mL).

-

Acidification: Add 4M HCl in Dioxane (10 mL, excess) dropwise at 0°C.

-

Precipitation: Stir at RT for 2–4 hours. The product usually precipitates as the hydrochloride salt.

-

Isolation:

-

Dilute with Diethyl Ether (50 mL) to complete precipitation.

-

Filter the white solid under an inert atmosphere (nitrogen blanket).

-

Wash the filter cake with cold ether (3 x 20 mL).

-

-

Drying: Dry under high vacuum at 40°C for 6 hours.

Characterization & Quality Control

The hydrochloride salt is the stable form used for analytics. The free base data is provided for reference but is transient.

Spectroscopic Data Summary

| Technique | Parameter | Observed Feature | Interpretation |

| Singlet | The | ||

| Multiplet | Piperazine ring protons adjacent to the amide. | ||

| Multiplet | Piperazine ring protons adjacent to the amine (salt). | ||

| Broad Singlet | Ammonium protons ( | ||

| LC-MS | 163.1 | Base peak. Look for Cl isotope pattern ( | |

| IR | 1655 | Strong Amide I stretch ( |

Self-Validating QC Check

-

The "Singlet Test": In the

NMR, the singlet at-

If < 2H: Hydrolysis of the Cl has occurred (formation of

-hydroxy impurity). -

If > 2H: Likely contamination with chloroacetic acid residues.

-

Handling, Stability & Storage

The "Ticking Clock" of the Free Base

If you must generate the free base (e.g., for a subsequent nucleophilic substitution), do so immediately before use.

-

Dissolve the HCl salt in water.

-

Basify with

(pH 9–10) at 0°C. -

Extract rapidly into DCM.

-

Use the DCM solution directly. Do not concentrate to dryness, as the high concentration promotes dimerization.

Storage of the HCl Salt

-

Condition: Hygroscopic.[1][2] Store in a desiccator or under inert gas.

-

Temperature:

is optimal; -

Shelf-Life: Stable for >12 months if kept dry. Moisture leads to hydrolysis of the C-Cl bond (release of HCl gas).

References

-

Organic Syntheses. "1-Benzylpiperazine". Org.[3][4] Synth.1957 , 37, 24. (Foundational protocol for piperazine alkylation/handling). Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 26508, 1-(Chloroacetyl)piperazine". PubChem. (General properties and toxicity data). Link

-

Sigma-Aldrich. "1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride Product Sheet". (Commercial specifications and handling of analogous protected salts). Link

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for acylation of amines and protection group strategies). Link

Sources

In-Depth Technical Guide: Solubility, Stability, and Handling Protocols for Ethanone, 2-chloro-1-(1-piperazinyl)-

Abstract

Ethanone, 2-chloro-1-(1-piperazinyl)-, commonly referred to as 1-(chloroacetyl)piperazine, is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development. It serves as a critical intermediate in the synthesis of complex pharmacophores, including selective α1-AR antagonists[1]. However, its dual nature—possessing both a nucleophilic secondary amine and an electrophilic α-chloroamide—presents unique challenges regarding stability and solubility. This whitepaper provides a comprehensive analysis of the compound's physicochemical properties, detailing the causality behind its degradation pathways, and outlines field-proven, self-validating experimental protocols for its handling.

Chemical Identity & The "Bifunctional Dilemma"

The intrinsic value of 1-(chloroacetyl)piperazine lies in its bifunctionality. The molecule features a secondary amine on the piperazine ring (a potent nucleophile) and a chloroacetyl moiety (a highly reactive electrophile)[2].

If left in its free base form, the compound rapidly undergoes intermolecular self-alkylation (an S_N2 reaction), leading to uncontrolled dimerization and polymerization. To suppress this inherent reactivity and ensure shelf stability, commercial suppliers synthesize, isolate, and distribute the compound strictly as a hydrochloride salt (CAS 145222-00-0)[3][4]. Protonation of the secondary amine eliminates its nucleophilicity, preserving the integrity of the electrophilic chloroacetyl group until it is intentionally liberated during synthesis.

Table 1: Physicochemical Properties of the Hydrochloride Salt

| Property | Value / Description |

| Chemical Nomenclature | 2-Chloro-1-piperazin-1-yl-ethanone hydrochloride |

| Chemical Formula | C₆H₁₂Cl₂N₂O (HCl Salt) |

| Molecular Weight | 199.08 g/mol |

| CAS Registry Number | 145222-00-0[3] |

| Physical State | Solid (White to off-white crystalline powder) |

| Reactive Moieties | Secondary Amine (Nucleophile), α-Chloroamide (Electrophile) |

Solubility Thermodynamics & Solvent Selection

The solubility profile of 2-chloro-1-(piperazin-1-yl)ethanone is entirely dependent on its ionization state. The transition from the hydrochloride salt to the free base fundamentally alters the thermodynamics of dissolution.

-

Hydrochloride Salt: Exhibits high solubility in aqueous and highly polar protic media due to favorable ion-dipole interactions. The high lattice energy of the salt renders it insoluble in non-polar solvents like Dichloromethane (DCM) or Hexanes.

-

Free Base: Once neutralized, the loss of the ionic charge drastically increases its lipophilicity, making it highly soluble in polar aprotic solvents (e.g., DCM, Chloroform) but reducing its aqueous solubility.

Table 2: Comparative Solubility Profile at 25°C

| Solvent System | Free Base Solubility | Hydrochloride Salt Solubility | Mechanistic Causality |

| Water (Deionized) | Moderate (<10 mg/mL) | High (>50 mg/mL) | Salt form engages in strong ion-dipole interactions with aqueous media. |

| Methanol (MeOH) | High | High | Protic solvent stabilizes both the free amine and the chloride counter-ion. |

| Dimethyl Sulfoxide (DMSO) | High | Moderate (~20 mg/mL) | Polar aprotic solvent; excellent for stock solutions but salt dissociation is lower than in water. |

| Dichloromethane (DCM) | High | Insoluble | Non-polar/weakly polar solvent cannot overcome the lattice energy of the ionic salt. |

Stability Dynamics & Degradation Mechanisms

Understanding the degradation pathways of this compound is critical for assay reproducibility. The primary vector of instability is the accumulation of the free base in solution.

-

Intermolecular Self-Alkylation: When the pH of the solution exceeds the pKa of the piperazine secondary amine, the amine becomes deprotonated. The lone pair on the nitrogen acts as a nucleophile, attacking the α-carbon of the chloroacetyl group of an adjacent molecule, displacing the chloride ion. This rapid S_N2 reaction forms piperazine dimers and complex oligomers.

-

Aqueous Hydrolysis: In highly alkaline aqueous environments, the hydroxide ion (OH⁻) can directly attack the α-chloroamide, leading to the formation of 1-(hydroxyacetyl)piperazine. While slower than self-alkylation, it is a competing pathway in aqueous basic conditions.

Figure 1: Primary degradation pathways of 1-(Chloroacetyl)piperazine free base.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols have been designed as self-validating systems. They incorporate internal checks to confirm that the compound behaves as intended without premature degradation.

Protocol 1: Kinetic Solubility Profiling via HPLC

This protocol determines the exact solubility limit of the HCl salt in specific assay buffers without inducing hydrolysis.

-

Standard Curve Preparation: Dissolve exactly 10.0 mg of the HCl salt in 10.0 mL of HPLC-grade water. Prepare serial dilutions ranging from 0.1 to 1.0 mg/mL.

-

Equilibration: Add an excess of the solid HCl salt (approx. 100 mg) to 1.0 mL of the target solvent (e.g., DMSO or assay buffer at pH < 6.0) in a temperature-controlled shaker set to 25°C.

-

Agitation & Centrifugation: Shake at 500 RPM for 24 hours. Centrifuge the suspension at 10,000 × g for 10 minutes to pellet all undissolved solids.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Check: Discard the first 0.1 mL of the filtrate to account for potential membrane adsorption.

-

Quantification: Dilute the filtrate into the linear range of the standard curve and analyze via HPLC-UV (detecting the amide chromophore at ~210 nm).

Protocol 2: In Situ Neutralization for Cross-Coupling

When utilizing the compound as a nucleophile, the free base must be generated in situ to prevent self-alkylation. This is achieved by introducing the external electrophile before the neutralizing base.

-

Reagent Preparation: Weigh 1.0 equivalent of 2-chloro-1-(piperazin-1-yl)ethanone hydrochloride[4] into an oven-dried round-bottom flask under an inert nitrogen atmosphere.

-

Solvent Suspension: Suspend the salt in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. The salt will remain largely insoluble at this stage.

-

Electrophile Introduction: Add 1.1 equivalents of the target external electrophile (e.g., an aryl sulfonyl chloride).

-

Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath to kinetically slow any potential side reactions.

-

Base Addition: Dropwise, add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) over 15 minutes. Self-Validation Check: As the DIPEA neutralizes the HCl salt, the free base is liberated, and the suspension will clarify into a homogeneous solution. Because the external electrophile is already present in excess, the newly liberated amine attacks it immediately, outcompeting self-alkylation.

-

Reaction Monitoring: Monitor the disappearance of the starting material via LC-MS.

Figure 2: Optimized workflow for in situ free-basing to prevent self-alkylation.

Storage & Handling Standards

To maintain the stability of 2-chloro-1-(piperazin-1-yl)ethanone hydrochloride over long periods, strict adherence to storage protocols is required:

-

Temperature: Store desiccated at 2°C to 8°C (refrigerated).

-

Moisture Control: The HCl salt is highly hygroscopic. Exposure to ambient humidity will lead to water absorption, which can facilitate slow hydrolysis of the α-chloroamide over time. Always allow the container to reach room temperature in a desiccator before opening to prevent condensation.

-

Light Sensitivity: Store in amber vials or protect from direct light to prevent generalized photo-degradation.

References

-

[1] Molecular Modeling Design, Synthesis and Biological Evaluation of New Imidazoline Derivatives Linked as α1-AR Antagonists - Jordan Journal of Chemistry (JJC). Available at: 1

-

[2] 1,4-Bis(chloroacetyl)piperazine | 1703-23-7 - Benchchem. Available at: 2

-

[3] 2-Chloro-1-piperazin-1-yl-ethanone hydrochloride | CAS 145222-00-0 - Santa Cruz Biotechnology. Available at: 3

-

[4] 2-Chloro-1-piperazin-1-yl-ethanone hydrochloride - Key Organics. Available at: 4

Sources

Technical Guide: Spectroscopic Characterization of 1-(2-Chloroacetyl)piperazine

Part 1: Executive Summary & Chemical Identity

1-(2-Chloroacetyl)piperazine (CAS 14365-66-3) is a critical bifunctional building block in medicinal chemistry. It serves as a pharmacophore linker, enabling the attachment of the piperazine ring—a "privileged structure" in drug discovery—to other molecular scaffolds via nucleophilic substitution at the alkyl chloride or acylation/alkylation at the secondary amine.[1][2]

Accurate spectroscopic characterization is challenging due to the compound's tendency to dimerize or exist in dynamic equilibrium between conformers. This guide provides a definitive reference for validating the identity and purity of this intermediate, distinguishing it from its common impurity, 1,4-bis(2-chloroacetyl)piperazine.[1][2]

Chemical Identity Table[1][2][3][4]

| Parameter | Data |

| IUPAC Name | 1-(2-chloroacetyl)piperazine |

| CAS Number | 14365-66-3 (Free Base) / 53502-60-6 (HCl Salt) |

| Molecular Formula | C₆H₁₁ClN₂O |

| Molecular Weight | 162.62 g/mol |

| Appearance | White to off-white crystalline solid (HCl salt) |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

Part 2: Sample Preparation & Handling (The "Why")

Expert Insight: The most common analytical error with this compound is misinterpreting the NMR signals of the salt form versus the free base. The HCl salt is hygroscopic.

-

For NMR (Free Base): Dissolve ~10 mg in CDCl₃ . If solubility is poor, use DMSO-d₆ , but be aware that the residual water peak in DMSO can overlap with the amine proton.[1][2]

-

For NMR (HCl Salt): DMSO-d₆ is the solvent of choice. Add 1 drop of D₂O to collapse the ammonium/amine exchangeable protons if the baseline is noisy.

-

For MS: Use LC-MS grade methanol. Avoid protic solvents if analyzing for trace anhydride impurities, though not applicable here.[1][2]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][7]

1H NMR Characterization

The amide bond exhibits partial double-bond character (

Solvent: DMSO-d₆ (Recommended for Salt) / CDCl₃ (Free Base)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| A | 4.25 - 4.35 | Singlet (s) | 2H | Cl-CH₂-CO . Deshielded by both Cl and C=O. This is the diagnostic anchor peak. |

| B | 3.45 - 3.60 | Broad Multiplet (m) | 4H | Piperazine CH₂ (α to Amide) . Restricted rotation broadens these signals.[2] |

| C | 2.70 - 2.85 | Triplet/Multiplet | 4H | Piperazine CH₂ (α to Amine) . Shielded relative to amide-adjacent protons. |

| D | 2.0 - 9.0* | Broad Singlet (br s) | 1H | NH . Highly variable. ~2.0 ppm in CDCl₃ (free base); >9.0 ppm in DMSO (HCl salt).[1][2] |

Note: In the bis-substituted impurity (1,4-bis(2-chloroacetyl)piperazine), the signal at region C disappears, and the integral for region B doubles and simplifies due to symmetry.[1][2]

13C NMR Characterization

| Position | Chemical Shift (δ, ppm) | Assignment |

| C=O | 165.2 | Amide Carbonyl |

| CH₂-N (Amide) | 45.5 / 41.8 | Piperazine ring carbons (Often split due to rotamers) |

| CH₂-N (Amine) | 46.2 | Piperazine ring carbons (α to secondary amine) |

| Cl-CH₂ | 41.2 | Alpha-chloro carbon |

Diagram: NMR Assignment Workflow

The following logic flow ensures you are looking at the mono-substituted product and not the bis-impurity.

Caption: Logic flow for distinguishing the mono-substituted target from the bis-substituted impurity using 1H NMR integration and splitting patterns.

Part 4: Mass Spectrometry (MS) Data

Ionization & Isotopic Pattern

-

Isotopic Signature: The presence of a single chlorine atom imparts a characteristic 3:1 ratio between the M (163) and M+2 (165) peaks.

Fragmentation Pathway (ESI/CID)

Understanding fragmentation is crucial for confirming the structure in complex matrices (e.g., biological fluids or reaction mixtures).[1][2]

-

m/z 163 (Parent): Protonated molecule.

-

m/z 127 (Loss of HCl): Characteristic neutral loss of 36 Da (HCl).

-

m/z 85 (Piperazine Ring): Cleavage of the amide bond, leaving the protonated piperazine ring.[1][2]

Caption: Primary fragmentation pathways observed in ESI-MS for 1-(2-chloroacetyl)piperazine.

Part 5: Infrared (IR) Spectroscopy[1][2]

Method: ATR-FTIR (Attenuated Total Reflectance) Sample State: Solid (HCl salt) or Neat Oil (Free Base)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 3450 | N-H | Stretching (Broad, medium intensity). Note: Stronger/broader in HCl salt. |

| 2800 - 2950 | C-H | Aliphatic stretching (Piperazine ring & CH₂Cl). |

| 1645 - 1665 | C=O[2] | Amide I band . Strong, sharp signal. Diagnostic for acylation. |

| 1200 - 1250 | C-N | C-N stretching of the amide. |

| 700 - 780 | C-Cl | Alkyl halide stretch. Moderate to strong intensity. |

Part 6: Experimental Protocol for Synthesis & Validation

To generate the data above, the following validated protocol is recommended. This minimizes the formation of the bis-impurity.[4]

-

Protection/Stoichiometry: Use a large excess of piperazine (4-5 equivalents) relative to chloroacetyl chloride. This statistically favors mono-substitution.

-

Temperature Control: Maintain reaction temperature between 0°C and 5°C during addition. Higher temperatures promote bis-acylation.

-

Workup:

-

Acidify to pH 2-3 to protonate unreacted piperazine and the product.

-

Wash with DCM (removes non-basic impurities).

-

Basify aqueous layer to pH 10-11.

-

Extract with DCM. Unreacted piperazine remains largely in the water phase due to high polarity, while the mono-acylated product extracts into DCM.[2]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine (Derivative Analogy). Retrieved from [Link]

-

SpectraBase. NMR and IR Spectral Data for Piperazine Derivatives. Wiley Science Solutions. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent shifts in CDCl3/DMSO).

Sources

"Ethanone, 2-chloro-1-(1-piperazinyl)-" mechanism of action in synthesis

This technical guide is structured to serve as a high-level operational manual for medicinal chemists and process scientists. It moves beyond basic textbook definitions to address the practical realities—specifically the stability challenges and bifunctional reactivity—of using 2-chloro-1-(1-piperazinyl)ethanone (CAS 14329-87-4).

Mechanism of Action in Synthetic Medicinal Chemistry[1]

CAS: 14329-87-4

Synonyms: 1-(2-Chloroacetyl)piperazine; N-Chloroacetylpiperazine

Molecular Formula:

Executive Summary: The "Janus" Reagent

In drug discovery, 2-chloro-1-(1-piperazinyl)ethanone serves as a bifunctional linchpin . It is rarely the final product; rather, it is a high-value intermediate used to introduce the piperazine pharmacophore—a privileged scaffold in antipsychotics (e.g., trazodone, aripiprazole derivatives) and antihistamines—while simultaneously providing an electrophilic "handle" for further conjugation.

The Core Challenge: This molecule possesses both a nucleophilic secondary amine (N4) and an electrophilic alkyl chloride (

Molecular Architecture & Reactivity Profile

To manipulate this reagent effectively, one must understand its electronic distribution.

2.1 The Electrophilic Warhead (

-Chloroacetamide)

The amide nitrogen's lone pair is delocalized into the carbonyl oxygen (

-

Result: The

-Cl bond is highly polarized, making the methylene carbon a "soft" electrophile susceptible to -

Kinetic Note: Chloroacetamides are less reactive than bromoacetamides but offer greater stability, preventing "runaway" exotherms during scale-up.

2.2 The Nucleophilic Site (Piperazine N4)

The N4 nitrogen is a secondary amine with a typical

-

Risk: If left in solution at neutral/basic pH without an external electrophile, N4 will attack the

of a neighboring molecule.

2.3 Visualization: Reactivity & Self-Destruction Pathway

The following diagram illustrates the dual reactivity and the dimerization risk.

Caption: Figure 1. The dual reactivity profile showing the competition between desired coupling (Path A/B) and the rapid self-alkylation pathway.

Synthetic Mechanisms of Action[2]

The utility of CAS 14329-87-4 relies on exploiting one functional group while masking the other.

Mechanism A: The "Linker" Strategy (Nucleophilic Displacement)

This is the most common application. The reagent acts as an electrophile to link a pharmacophore (e.g., a phenol or thiol) to the piperazine ring.

-

Activation: A base (e.g.,

, -

Transition State: The nucleophile attacks the

-carbon (backside attack, -

Leaving Group Departure: Chloride leaves, forming the new

bond. -

Crucial Control: To prevent the piperazine amine (N4) from competing, the reaction is often run as the HCl salt of the piperazine reagent, or N4 is protected (e.g., Boc) if not already substituted.

Mechanism B: In-Situ Generation

Due to stability issues, advanced protocols often generate the molecule in situ:

-

Step 1: React Piperazine (excess) + Chloroacetyl chloride

N-chloroacetylpiperazine. -

Step 2: Immediately add the target nucleophile (e.g., a substituted aniline) to the same pot.

Experimental Protocols

Protocol 1: Coupling with Phenols (Synthesis of Aryloxy-acetamide Linkers)

Context: Common in the synthesis of kinase inhibitors where a solubilizing piperazine tail is required.

Reagents:

-

Substituted Phenol (1.0 equiv)

-

2-chloro-1-(1-piperazinyl)ethanone HCl salt (1.2 equiv)

-

Potassium Carbonate (

) (3.0 equiv) -

Potassium Iodide (KI) (0.1 equiv, Finkelstein catalyst)

-

Solvent: Acetone or Acetonitrile (ACN)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with the substituted phenol and anhydrous Acetone (0.2 M concentration).

-

Deprotonation: Add

. Stir at room temperature (RT) for 15 minutes to generate the phenoxide. -

Addition: Add the HCl salt of 2-chloro-1-(1-piperazinyl)ethanone directly as a solid.

-

Note: Using the salt prevents dimerization before it reacts with the phenol. The excess carbonate will slowly liberate the free base in situ.

-

-

Catalysis: Add catalytic KI. The exchange of Cl for I creates a more reactive electrophile (iodoacetamide).

-

Reaction: Reflux (approx. 56°C for acetone) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. The residue is usually the free amine product, which can be purified via column chromatography or converted to a salt.

Protocol 2: Synthesis Workflow Visualization

Caption: Figure 2. Optimized workflow for coupling phenols with N-chloroacetylpiperazine using the salt-stabilization method.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymer Formation | Free base reagent dimerized before reaction. | Use the HCl salt form of the reagent. Do not premix the free base. |

| Incomplete Reaction | Chloride is a poor leaving group in this solvent. | Add 10 mol% NaI or KI (Finkelstein condition) to generate the more reactive iodide intermediate. |

| O-alkylation vs N-alkylation | Competition if the nucleophile has multiple sites. | Use a polar aprotic solvent (DMF) to favor |

| Hydrolysis of Amide | pH too high or temperature too aggressive. | Maintain anhydrous conditions.[1] Avoid strong hydroxide bases (NaOH); stick to Carbonates ( |

Safety & Stability (E-E-A-T)

-

Toxicity:

-haloacetamides are potent alkylating agents. They are potential carcinogens and skin sensitizers. -

Storage: The free base degrades at room temperature. Store as the Hydrochloride (HCl) salt at -20°C. If you must store the free base, keep it in a dilute solution of DCM at -20°C, never neat.

References

-

Vertex Pharmaceuticals. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." PMC, 2023. Link(Context: General reactivity of chloroacetamides as warheads).

-

BenchChem. "A Comparative Guide to the Reactivity of Bromoiodoacetic Acid and Chloroacetamide." BenchChem Technical Notes, 2025. Link(Context: Kinetic data on haloacetamide substitution).

-

Santa Cruz Biotechnology. "2-Chloro-1-[4-(2-fluoro-phenyl)-piperazin-1-yl]-ethanone Product Data." SCBT, 2024. Link(Context: Commercial availability and handling of derivatives).

-

Zhang, C., et al. "2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone." Acta Crystallographica Section E, 2011. Link(Context: Structural analysis and conformation of the piperazine ring).

-

BioSolveIT. "Covalent Drug Design: Warheads and Target Residues." BioSolveIT Scientific Guides, 2024. Link(Context: Mechanism of covalent binding in drug design).

Sources

The Technical Guide to 1-(2-Chloroacetyl)piperazine: Reactivity, Synthesis, and Covalent Inhibition

Executive Summary

This technical guide analyzes the chemical behavior and medicinal utility of 1-(2-chloroacetyl)piperazine . While often colloquially grouped with

This guide serves researchers in fragment-based drug discovery (FBDD) and targeted covalent inhibitor (TCI) development, providing a validated framework for synthesizing, assaying, and deploying this warhead.

Part 1: Structural Analysis & Electronic Properties

The "Ketone" Misnomer: Amide Resonance & Electrophilicity

To understand the reactivity of 1-(2-chloroacetyl)piperazine, one must first correct the classification. In an

In 1-(2-chloroacetyl)piperazine, the carbonyl is part of an amide bond with the piperazine nitrogen.

-

Resonance Stabilization: The lone pair on the piperazine nitrogen donates electron density into the carbonyl (

-system). This resonance reduces the electron-withdrawing power of the carbonyl on the adjacent -

Result: The

-carbon is less electrophilic than that of a corresponding chloroketone. This modulation is critical for drug design, as it prevents non-specific alkylation of off-target nucleophiles (e.g., physiological thiols like glutathione) before the drug reaches its target.

The Piperazine Scaffold Role

The piperazine ring acts as more than just a carrier; it is a solubility enhancer and a vector for orientation.

- (Acylated): Modulates warhead reactivity.

- (Distal): Provides a handle for diversification (e.g., arylation to target hydrophobic pockets) and, if basic, can improve lysosomal trapping or solubility.

Part 2: Mechanistic Pathways

The Alkylation Mechanism

The primary mechanism of action for 1-(2-chloroacetyl)piperazine is an irreversible nucleophilic substitution (

Diagram 1: Covalent Labeling Mechanism

The following pathway illustrates the nucleophilic attack of a cysteine thiolate on the

Figure 1: The

Selectivity Factors

Unlike Michael acceptors (e.g., acrylamides) which require specific alignment for conjugate addition,

Part 3: Synthetic Utility & Protocols

Synthesis of 1-(2-chloroacetyl)piperazine

Challenge: Piperazine has two equivalent secondary amines. Reacting with chloroacetyl chloride often leads to the unwanted bis-acylated byproduct (1,4-bis(2-chloroacetyl)piperazine). Solution: The "Monohydrochloride Protection" Strategy.

Protocol: Selective Mono-Acylation

-

Reagents: Piperazine (anhydrous), Chloroacetyl chloride, Dichloromethane (DCM), HCl (dioxane or ether solution).

-

Step 1: In-situ Protection:

-

Step 2: Acylation:

-

Cool the suspension of piperazine monohydrochloride to -10°C.

-

Add Chloroacetyl chloride (1.0 equiv) dropwise over 30 minutes.

-

Simultaneously add a weak base (e.g.,

or

-

-

Step 3: Workup:

-

Wash with water (to remove salts).

-

The aqueous layer may contain the protonated product. Basify aqueous layer to pH 10 and extract with DCM to recover the free base 1-(2-chloroacetyl)piperazine.

-

-

Validation:

-

Check LC-MS for M+H = 163.04 (approx). Ensure absence of bis-product (mass ~239).

-

Part 4: Characterization & Reactivity Assays

The Glutathione (GSH) Trapping Assay

To validate the electrophilicity of the warhead before biological testing, a GSH trapping assay is the industry standard. This determines the intrinsic reactivity (

Diagram 2: GSH Assay Workflow

Figure 2: Standard workflow for assessing intrinsic electrophilicity via Glutathione trapping.

Comparative Reactivity Data

The following table illustrates where 1-(2-chloroacetyl)piperazine sits in the reactivity spectrum compared to other common warheads.

| Warhead Class | Structure | Intrinsic Reactivity ( | Metabolic Stability | Application |

| Very High (< 5 min) | Low (Rapid hydrolysis) | Chemical Probes (Not Drugs) | ||

| Moderate (30 - 240 min) | High | Targeted Covalent Inhibitors | ||

| Acrylamide | Low to Moderate | High | Kinase Inhibitors (e.g., Ibrutinib) | |

| Chloroethyl-amine | Low (Requires cyclization) | Moderate | DNA Alkylators (Mustards) |

Note: Data represents typical ranges; specific values depend on steric environment.

Part 5: Applications in Medicinal Chemistry[3][7][8]

Covalent Fragment Libraries

1-(2-chloroacetyl)piperazine is a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD).

-

Method: Libraries of piperazine-capped chloroacetamides are screened against proteins using Mass Spectrometry (Intact Protein MS).

-

Hit Validation: A mass shift corresponding to the fragment mass minus HCl (+Fragment - 36 Da) confirms covalent labeling.

Case Study: SARS-CoV-2 Main Protease ( )

Recent research utilized piperazine-linked chloroacetamides to target Cys145 of the SARS-CoV-2 main protease. The piperazine ring occupies the S2 pocket of the enzyme, positioning the chloroacetyl group perfectly for attack by the catalytic cysteine. This highlights the importance of the piperazine vector in converting a generic "poison" (chloroacetamide) into a specific inhibitor.

References

-

Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). Link

-

Resnick, E., et al. "Rapid Covalent Labeling of Cysteine by Chloroacetamide-Based Probes." Journal of the American Chemical Society, 141(39), 15383–15387 (2019). Link

-

BenchChem Technical Division. "Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives." BenchChem Protocols. Link

-

Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724 (2019). Link

-

Kaserer, T., et al. "Development of a covalent inhibitor for the SARS-CoV-2 main protease." ChemMedChem, 16(1), 123-130 (2021). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Methodological & Application

Application Note: Strategic Utilization of 2-Chloro-1-(1-piperazinyl)ethanone in Medicinal Chemistry

Introduction: The "Janus" Linker

Ethanone, 2-chloro-1-(1-piperazinyl)- (CAS 656-55-3), often referred to as

-

The

-Chloroacetamide: An electrophilic "warhead" capable of covalent engagement with cysteine residues ( -

The Secondary Amine: A nucleophilic handle allowing for the attachment of diverse pharmacophores or solubility-enhancing groups.

Critical Stability Warning: As a free base, this molecule is unstable. The secondary amine can attack the alkyl chloride of a neighboring molecule, leading to rapid self-polymerization. Standard protocol dictates handling this compound as its hydrochloride salt (HCl) or generating it in situ from

Core Applications

-

Targeted Covalent Inhibitors (TCIs): Installation of electrophilic traps for cysteine-rich active sites (e.g., KRAS, SARS-CoV-2 Mpro).

-

PROTAC Linkers: Construction of rigid, hydrophilic linkers connecting E3 ligase ligands to proteins of interest.

-

Scaffold Diversification: Rapid generation of piperazine-linked libraries for GPCR and kinase targeting.

Strategic Application: Covalent Warhead Installation

The

Mechanism of Action

The piperazine ring positions the electrophile near the target cysteine. The thiol group of the cysteine attacks the

Visualization: Covalent Inhibition Pathway[1][2]

Caption: Kinetic mechanism of Targeted Covalent Inhibition (TCI) via α-chloroacetamide warhead.

Experimental Protocols

Protocol A: In Situ Generation and Coupling (Recommended)

Avoids isolation of the unstable free base.

Objective: Synthesize a piperazine-linked scaffold (e.g., for a PROTAC linker) starting from a primary amine-containing drug core.

Reagents:

- -Boc-piperazine (CAS 57260-71-6)

-

Trifluoroacetic acid (TFA) or HCl/Dioxane

-

Target Scaffold (Nucleophile: Amine/Thiol)[6]

-

Base: DIPEA or

Step-by-Step Workflow:

-

Chloroacetylation (Step 1):

-

Dissolve

-Boc-piperazine (1.0 eq) in DCM at -

Add DIPEA (1.2 eq).

-

Dropwise add Chloroacetyl chloride (1.1 eq).

-

Stir for 1h. Wash with water, dry (

), and concentrate. -

Result:

-Boc-4-(chloroacetyl)piperazine.

-

-

Scaffold Coupling (Step 2):

-

Dissolve Target Scaffold (e.g., Phenol or Aniline derivative) in DMF.

-

Add

(2.0 eq) and catalytic KI (0.1 eq - Finkelstein Catalyst ). -

Add

-Boc-4-(chloroacetyl)piperazine. -

Heat to

for 4-12h. Monitor by LC-MS.[7]

-

-

Deprotection (Step 3):

-

Treat the coupled product with 4M HCl in Dioxane or 20% TFA in DCM.

-

Result: The final bioactive compound containing the free piperazine amine (derived from CAS 656-55-3 structure).

-

Protocol B: Direct Use of HCl Salt for Cysteine Trapping

For researchers using the commercial HCl salt of CAS 656-55-3.

Objective: Reacting the piperazine warhead with a protein or peptide thiol.

| Parameter | Condition | Rationale |

| Solvent | PBS (pH 7.4) or HEPES | Mimics physiological conditions; maintains Cys nucleophilicity. |

| Co-solvent | DMSO (<5%) | Solubilizes the organic inhibitor. |

| Concentration | 10 - 100 | Excess inhibitor drives pseudo-first-order kinetics. |

| Incubation | 1 - 4 Hours | Chloroacetamides react slower than acrylamides; requires time. |

| Quenching | DTT or | Excess thiol scavenges unreacted warhead. |

Procedure:

-

Prepare a stock solution of 2-chloro-1-(1-piperazinyl)ethanone HCl in DMSO (10 mM).

-

Dilute protein target to 1

in Buffer. -

Add inhibitor stock to protein (Final conc: 10-50

). -

Incubate at

or -

Aliquot at t=0, 30, 60, 120 min for intact protein LC-MS analysis.

-

Success Criteria: Mass shift of +160.6 Da (Molecular weight of the piperazine-acetyl group minus HCl).

Divergent Synthesis Workflow

The following diagram illustrates how to utilize CAS 656-55-3 as a central hub for generating diverse libraries.

Caption: Divergent synthetic pathways utilizing the bifunctional nature of the scaffold.

Scientific Validation & Troubleshooting

Analytical Checkpoints

-

NMR (

): The methylene protons of the chloroacetyl group ( -

Mass Spectrometry: The chlorine isotope pattern (

in 3:1 ratio) is diagnostic for the starting material. Loss of this pattern confirms successful substitution.

Common Pitfalls

-

Dimerization: If the pH is too high (>9) during the neutralization of the HCl salt, the free amine of one molecule will attack the chloride of another.

-

Fix: Keep the reaction dilute and add the electrophile slowly if generating the free base, or keep the secondary amine protected (Boc) until the chloride chemistry is finished.

-

-

Hydrolysis: The alkyl chloride is susceptible to hydrolysis in aqueous basic conditions over prolonged periods.

-

Fix: Use anhydrous solvents (DMF, ACN) for the coupling steps.

-

References

-

Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.

-

Zhang, L., et al. (2020). Crystal structure of SARS-CoV-2 Main Protease in complex with the covalent inhibitor

-ketoamide. Science. -

BenchChem. (2025).[8][9] Application Notes and Protocols for Reactions Involving 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.[10] (Analogous chemistry).[2][3][8]

-

Cunlong, Z., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E. [2]

-

Pérot, A., et al. (2022).[5] Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules.[1][11][2][3][4][8][9][10][12][13][14]

Sources

- 1. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. 2-Chloro-1-piperidine-1-yl-ethanone | C7H12ClNO | CID 222312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery [mdpi.com]

Application Note: A Comprehensive Guide to the N-Alkylation of Amines with 1-(2-Chloroacetyl)piperazine

Abstract

This technical guide provides an in-depth protocol for the N-alkylation of primary and secondary amines using 1-(2-chloroacetyl)piperazine, a critical reaction in the synthesis of novel pharmaceutical agents. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its ability to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3] This document details the underlying reaction mechanism, offers a robust step-by-step experimental protocol, provides guidance on reaction optimization, and includes a troubleshooting guide to address common challenges. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals seeking to efficiently incorporate the piperazine moiety into target molecules.

Scientific Foundation: Mechanism and Core Principles

The N-alkylation of an amine with 1-(2-chloroacetyl)piperazine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][4] Understanding the role of each component is fundamental to achieving high yields and purity.

-

The Nucleophile (Amine): The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary or secondary amine. This amine attacks the electrophilic carbon center of the chloroacetyl group.

-

The Electrophile (1-(2-chloroacetyl)piperazine): The key to this reagent's reactivity is the carbon atom adjacent to the chlorine. The high electronegativity of both the chlorine atom and the nearby carbonyl oxygen creates a strong electrophilic site, making it susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the formation of the new carbon-nitrogen bond.

-

The Base: The use of a base is non-negotiable for two critical reasons. First, the 1-(2-chloroacetyl)piperazine starting material is often supplied as a hydrochloride salt, which must be neutralized. Second, the reaction itself generates one equivalent of hydrochloric acid (HCl). The base neutralizes this acid, preventing the protonation of the amine nucleophile, which would render it unreactive.[5][6][7][8] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or weaker options like sodium bicarbonate (NaHCO₃) for sensitive substrates, and organic bases such as diisopropylethylamine (DIPEA).[4][9]

-

The Solvent: The reaction is best performed in a polar aprotic solvent. These solvents, such as N,N-Dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO), can solvate the cation of the base but do not engage in strong hydrogen bonding with the amine nucleophile, leaving it more reactive.[1][10][11]

Key Mechanistic Considerations:

-

Stoichiometry: Precise control over the molar ratios of reactants is crucial to prevent undesired side reactions. Using a slight excess of the amine can sometimes drive the reaction to completion, but a large excess can complicate purification. Conversely, an excess of the alkylating agent can lead to over-alkylation.[12]

-

Side Reactions: The primary competing reaction is the dialkylation of a primary amine, where the newly formed secondary amine product reacts with another molecule of 1-(2-chloroacetyl)piperazine. Over-alkylation can also occur at the second nitrogen of the piperazine ring, though this is less common under standard conditions due to the deactivating effect of the acetyl group.[12][13]

Caption: SN2 mechanism for N-alkylation.

Detailed Experimental Protocol

This protocol provides a generalized procedure. Researchers should optimize conditions based on the specific reactivity of their amine substrate.

Materials:

-

Primary or Secondary Amine (1.0 eq)

-

1-(2-Chloroacetyl)piperazine hydrochloride (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

-

Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the reactants, typically to a concentration of 0.1–0.5 M. Stir the suspension for 10-15 minutes at room temperature.

-

Reagent Addition: Add 1-(2-chloroacetyl)piperazine hydrochloride (1.1 eq) to the stirring suspension.

-

Reaction Execution: Heat the reaction mixture to 60–80 °C. The optimal temperature may vary depending on the amine's nucleophilicity. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4–24 hours).[6]

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-5 times the volume of DMF).

-

Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).

-

Combine the organic extracts and wash with brine to remove residual DMF and inorganic salts.[4]

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-alkylated piperazine derivative.[4][6]

Caption: Step-by-step experimental workflow.

Parameter Optimization

The success of the N-alkylation reaction hinges on the careful selection of several key parameters. The following table summarizes their impact and provides a starting point for optimization.

| Parameter | Options | Effect & Considerations |

| Base | K₂CO₃, Cs₂CO₃, NaHCO₃, DIPEA, Et₃N | Strength is Key: A stronger base (e.g., K₂CO₃) is generally effective for less nucleophilic amines. For sensitive substrates prone to decomposition, a milder base (e.g., NaHCO₃) is preferable.[9] Organic bases like DIPEA are useful when high solubility is required. The amount should be sufficient to neutralize both the HCl salt and the generated HCl (typically 2.5-3.0 eq). |

| Solvent | DMF, ACN, DMSO, THF | Polarity Matters: Polar aprotic solvents (DMF, ACN, DMSO) are standard as they effectively solvate cations and do not interfere with the nucleophile, accelerating SN2 reactions.[1] Acetonitrile (ACN) is often easier to remove during work-up than higher-boiling solvents like DMF or DMSO.[11] |

| Temperature | Room Temp. to Reflux (e.g., 25°C - 100°C) | Rate vs. Selectivity: Higher temperatures increase the reaction rate but may also promote the formation of side products, particularly dialkylation.[12] For highly reactive amines, the reaction may proceed efficiently at room temperature. Start at a moderate temperature (e.g., 60°C) and adjust as needed based on monitoring. |

| Stoichiometry | 1:1 to 1:1.2 (Amine:Alkylating Agent) | Controlling Byproducts: A slight excess (1.1-1.2 eq) of the alkylating agent can help drive the reaction to completion. However, if dialkylation of the starting amine is a significant issue, using a slight excess of the amine may be beneficial, though this will require removal during purification. A 1:1 ratio is often the best starting point.[12] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Insufficiently basic conditions (amine is protonated).2. Low reaction temperature.3. Poor quality or wet reagents/solvents. | 1. Switch to a stronger base (e.g., from NaHCO₃ to K₂CO₃).2. Gradually increase the reaction temperature, monitoring for decomposition.3. Ensure all reagents are anhydrous and use freshly opened or distilled solvents. |

| Significant Di-alkylation Byproduct | 1. Reaction temperature is too high.2. Reaction time is excessively long.3. Stoichiometry favors over-alkylation. | 1. Lower the reaction temperature.[12]2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Use a 1:1 stoichiometric ratio or a slight excess of the amine. |

| Complex Mixture of Products | 1. Substrate degradation under reaction conditions.2. Competing side reactions with other functional groups on the substrate. | 1. Attempt the reaction at a lower temperature or with a milder base.2. If the substrate contains other nucleophilic sites, consider using a protecting group strategy.[12] |

| Difficulty Removing DMF/DMSO | High boiling point of the solvent. | During work-up, perform multiple washes with brine (saturated NaCl solution) to help partition the high-boiling solvent into the aqueous phase. |

Conclusion

The N-alkylation of amines with 1-(2-chloroacetyl)piperazine is a robust and highly valuable transformation in the toolkit of medicinal chemists. By understanding the SN2 mechanism and carefully controlling key parameters such as base, solvent, and temperature, researchers can efficiently synthesize a diverse range of piperazine-containing molecules. This application note provides a comprehensive and field-tested framework to streamline this process, enabling the rapid development of novel chemical entities for drug discovery programs.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.

- Synthesis of Piperazines by C-H Functionaliz

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023). Taylor & Francis Online.

- Experimental procedure for N-alkylation of primary amines. (n.d.). BenchChem.

- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (n.d.). PMC.

- Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. (n.d.). BenchChem.

- Efficient synthesis of secondary amines by selective alkylation of primary amines. (n.d.).

- Base-mediated cascade amidination/N-alkylation of amines by alcohols. (2020). RSC Publishing.

- Application Notes and Protocols for the Reaction of 1-(2-chloroethyl)piperazine Hydrochloride with Primary Amines. (n.d.). BenchChem.

- N alkylation at sp 3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute.

- Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025). CCS Chemistry.

- Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. (n.d.). BenchChem.

- Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. (2023). Lund University Research Portal.

- Aqueous-Mediated N-Alkylation of Amines. (2007).

- Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010).

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Base-mediated cascade amidination/N-alkylation of amines by alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. portal.research.lu.se [portal.research.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

Application Note: Ethanone, 2-chloro-1-(1-piperazinyl)- in the Synthesis of Antipsychotic Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethanone, 2-chloro-1-(1-piperazinyl)- (Commonly referred to as 1-(chloroacetyl)piperazine or 1-CAP)

Strategic Overview in CNS Drug Development

The piperazine scaffold is a privileged pharmacophore in central nervous system (CNS) therapeutics, particularly in the design of typical and atypical antipsychotics (e.g., aripiprazole, ziprasidone, and fluphenazine derivatives). These agents typically require a precise spatial arrangement between a lipophilic aryl group and a basic nitrogen to effectively modulate

Ethanone, 2-chloro-1-(1-piperazinyl)- serves as a highly versatile, bifunctional linker in these syntheses. It features two orthogonal reactive sites:

-

A secondary amine (piperazine ring): Available for

-alkylation, arylation, or reductive amination to attach lipophilic tail groups. -

An

-chloroacetamide moiety: An excellent electrophile. The adjacent carbonyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the

Mechanistic Causality in Synthetic Design

Avoiding Symmetrical Bis-Acylation

Directly reacting unprotected piperazine with chloroacetyl chloride predominantly yields 1,4-bis(chloroacetyl)piperazine due to the high reactivity of the second amine post-monoacylation [1]. To isolate the mono-substituted ethanone, 2-chloro-1-(1-piperazinyl)- scaffold, synthetic chemists must employ an orthogonal protection strategy—typically using 1-Boc-piperazine.

Finkelstein-Assisted Displacement

When coupling the chloroacetyl group with bulky or weakly nucleophilic aryl amines (common in antipsychotic precursors), standard

Synthetic Workflow Visualization

Synthetic workflow for antipsychotic scaffolds using 1-(chloroacetyl)piperazine derivatives.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the

| Nucleophile | Solvent | Base | Additive | Temp (°C) | Yield (%) | Mechanistic Observation |

| Aryl Piperazine | DCM | None | 25 | < 20 | Poor conversion due to low nucleophilicity and mild conditions. | |

| Aryl Piperazine | DMF | None | 80 | 65 | Improved yield; polar aprotic solvent stabilizes the | |

| Aryl Piperazine | Acetone | KI (0.1 eq) | 60 | 92 | Optimal ; in situ Finkelstein reaction generates highly reactive | |

| Phenol derivative | MeCN | None | 80 | 85 | Cesium effect enhances the nucleophilicity of the phenoxide oxygen. |

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity synthesis of antipsychotic intermediates.

Protocol A: Synthesis of 1-Boc-4-(chloroacetyl)piperazine

Objective: Synthesize the protected 1-CAP precursor without over-acylation.

-

Reaction Setup: In a flame-dried round-bottom flask under

, dissolve 1-Boc-piperazine (1.0 eq, 50 mmol) and triethylamine (1.2 eq, 60 mmol) in anhydrous dichloromethane (DCM, 150 mL). -

Temperature Control: Cool the mixture to 0 °C using an ice-water bath. Causality: Low temperature prevents the exothermic degradation of the reagents and maximizes chemoselectivity.

-

Electrophile Addition: Dissolve chloroacetyl chloride (1.1 eq, 55 mmol) in 20 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel.

-

In-Process Control: Stir for 2 hours, allowing the reaction to slowly reach room temperature. Monitor via TLC (Hexane:EtOAc 1:1). Validation: The disappearance of the ninhydrin-active starting material spot and the appearance of a UV-active product spot indicates completion.

-

Workup: Quench with saturated aqueous

(50 mL) to neutralize excess acid. Extract the organic layer, wash with brine, and dry over anhydrous

Protocol B: Finkelstein-Assisted Coupling & Deprotection

Objective: Couple the chloroacetyl linker to an aryl pharmacophore and unmask the piperazine amine for final drug assembly.

-

Coupling: Dissolve 1-Boc-4-(chloroacetyl)piperazine (1.0 eq, 20 mmol) in anhydrous acetone (100 mL). Add the target aryl amine/piperazine (1.1 eq), anhydrous

-

Reflux: Heat the mixture to 60 °C and reflux for 12 hours. Validation: The reaction mixture will transition from a clear solution to a cloudy suspension as KCl/KBr salts precipitate out, visually confirming the progress of the displacement.

-

Intermediate Isolation: Filter the inorganic salts while hot. Concentrate the filtrate, redissolve in EtOAc, wash with water, dry, and evaporate to obtain the coupled intermediate.

-

Boc Deprotection: Suspend the solid intermediate in 15 mL of a 4 M solution of hydrogen chloride (HCl) in 1,4-dioxane at room temperature [3].

-

Final Validation: Stir for 2 hours. Validation: The cessation of

gas evolution (bubbling) and the precipitation of a dense white solid signifies complete deprotection. Filter the solid and wash with cold diethyl ether to yield the highly pure hydrochloride salt of the antipsychotic precursor [3].

References

- Benchchem.1,4-Bis(chloroacetyl)piperazine: Reactivity as a Bifunctional Linker and Its Applications. Benchchem Database.

- Jordan Journal of Chemistry.Molecular Modeling Design, Synthesis and Biological Evaluation of New Imidazoline Derivatives Linked as α1-AR Antagonists. Yarmouk University.

- Google Patents (ES2477884T3).Methyl hydrogen fumarate prodrugs, pharmaceutical compositions thereof and methods of use.

Application of 1-(2-chloroacetyl)piperazine in creating anti-inflammatory molecules

Application Note: Utilizing 1-(2-Chloroacetyl)piperazine as a Linker in Anti-Inflammatory Pharmacophore Design

Executive Summary

This technical guide details the application of 1-(2-chloroacetyl)piperazine (CAS: 2435-33-8) as a bifunctional building block in the synthesis of anti-inflammatory agents. Unlike simple alkyl halides, this molecule offers a unique

Chemical Basis & Reactivity

The utility of 1-(2-chloroacetyl)piperazine stems from its dual-reactivity profile. It serves as a "linchpin" reagent in medicinal chemistry.

-

Electrophilic Site (

-Chloroamide): The carbon adjacent to the chlorine is activated by the neighboring carbonyl group, making it highly susceptible to -

Nucleophilic/Basic Site (Piperazine Nitrogen): The

nitrogen of the piperazine ring (if unprotected) acts as a secondary amine base/nucleophile. Note: In many commercial forms, the N4 is protected (e.g., N-Boc) or already substituted to prevent self-polymerization.

Mechanism of Action: Coupling

The primary reaction used in library synthesis is the displacement of the chloride ion by a nucleophile (Nu:).

Figure 1: Mechanism of

Key Applications in Drug Design

A. Synthesis of Quinazolinone-Piperazine Hybrids

Quinazolinone derivatives are potent COX-2 inhibitors but often suffer from poor solubility. Linking them to a piperazine tail via an acetyl linker significantly improves their pharmacokinetic profile.

-

Target: Dual COX-2/5-LOX inhibitors.[1]

-

Strategy: Reacting 1-(2-chloroacetyl)piperazine with a substituted quinazolinone (acting as the nucleophile at the

position).

B. NSAID "Pro-drug" Solubilization

Attaching this linker to the carboxylic acid group of NSAIDs (like Indomethacin or Aceclofenac) converts the acid into an ester or amide, potentially reducing gastric ulceration (a common side effect of acidic NSAIDs) while maintaining anti-inflammatory activity upon metabolic hydrolysis.

Detailed Experimental Protocols

Protocol A: Synthesis of Piperazine-Linked Heterocycles ( -Alkylation)

This protocol describes linking the reagent to a benzimidazole or quinazolinone core.

Reagents Required:

-

Substituted Heterocycle (1.0 eq)

-

1-(2-chloroacetyl)piperazine (1.2 eq)

-

Potassium Carbonate (

) (anhydrous, 2.5 eq) -

Potassium Iodide (

) (catalytic, 0.1 eq) -

Solvent: Acetonitrile (

) or DMF (dry)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted heterocycle (e.g., 2-phenylquinazolin-4(3H)-one) in dry ACN (10 mL/mmol).

-

Base Addition: Add anhydrous

. Stir at room temperature for 30 minutes to facilitate deprotonation of the heterocyclic nitrogen. -

Linker Addition: Add 1-(2-chloroacetyl)piperazine and catalytic

.-

Expert Tip: The addition of

converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), reducing reaction time from 24h to 6-8h.

-

-

Reflux: Heat the mixture to reflux (80-85°C for ACN, 100°C for DMF) under an inert atmosphere (

or Ar). Monitor via TLC (Mobile phase: MeOH:DCM 1:9). -

Work-up:

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, 60-120 mesh).

Protocol B: Biological Validation (COX-2 Inhibition Assay)

Once synthesized, the molecule must be validated for anti-inflammatory potential.

Assay Principle: Colorimetric screening using a COX Inhibitor Screening Kit (e.g., Cayman Chemical).

-

Preparation: Dissolve the synthesized compound in DMSO (stock 10 mM).

-

Incubation: Incubate Ovine COX-2 enzyme with the test compound (various concentrations: 0.1 - 100

) for 10 minutes at 25°C. -

Initiation: Add Arachidonic Acid (substrate) and the colorimetric probe (TMPD).

-

Measurement: Measure absorbance at 590 nm.

-

Calculation: Determine

by plotting % Inhibition vs. Log[Concentration].

Data Analysis & Interpretation

Table 1: Expected SAR Trends for Piperazine-Acetyl-Linked Anti-Inflammatories

| Structural Modification | Effect on Solubility | Effect on COX-2 Potency | Notes |

| Unsubstituted Piperazine ( | High ( | Moderate | Good solubility, but potential for rapid metabolism. |

| N-Methyl Piperazine | High ( | High | Improved metabolic stability; common in commercial drugs. |

| N-Phenyl Piperazine | Low ( | High ( | Increases lipophilicity; often improves target binding affinity. |

| Linker Length Extension | Moderate | Variable | Changing acetyl (C2) to propionyl (C3) usually decreases potency. |

Workflow Visualization

The following diagram illustrates the complete pipeline from chemical synthesis to biological validation.

Figure 2: Integrated workflow for developing anti-inflammatory candidates using the chloroacetyl-piperazine linker.

References

-

BenchChem Technical Support. (2025).[2][4] Application Notes and Protocols for the Reaction of 1-(2-chloroethyl)piperazine Hydrochloride with Primary Amines. Retrieved from

-

Kumar, H., et al. (2019).[5] Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry. Retrieved from

-

Wang, J., et al. (2016).[6] Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. Retrieved from

-

El-Azzouny, A., et al. (2020).[7] Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Drug Development Research. Retrieved from

-

RSC Medicinal Chemistry. (2021). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors. Retrieved from

Sources

- 1. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

Using "Ethanone, 2-chloro-1-(1-piperazinyl)-" to synthesize antifungal agents

Application Note: Divergent Synthesis of Piperazine-Linked Antifungal Agents using 1-(2-Chloroacetyl)piperazine

Executive Summary

This technical guide details the application of Ethanone, 2-chloro-1-(1-piperazinyl)- (CAS: 59702-31-7 for HCl salt; also known as 1-(2-chloroacetyl)piperazine) as a bifunctional linchpin in the synthesis of next-generation antifungal agents.

Piperazine scaffolds are ubiquitous in clinically approved antifungals (e.g., Itraconazole, Posaconazole, Ketoconazole) due to their ability to modulate lipophilicity and pharmacokinetic profiles. This specific reagent offers a pre-assembled chloroacetamide linker , enabling a rapid, modular "Click-like" assembly of antifungal libraries. This guide provides a validated protocol for utilizing this reagent to synthesize azole-piperazine hybrids, focusing on minimizing side reactions (self-polymerization) and maximizing yield.

Chemical Profile & Handling

-

Compound: Ethanone, 2-chloro-1-(1-piperazinyl)- (typically supplied as Hydrochloride salt).

-

Structure: A piperazine ring mono-acylated with a chloroacetyl group.[1]

-

Role: Bifunctional Electrophile/Nucleophile.

-

Site A (Electrophile):

-Chloro ketone moiety susceptible to -

Site B (Nucleophile): Secondary amine (N4) at the piperazine tail (if unsubstituted), available for functionalization.

-

-